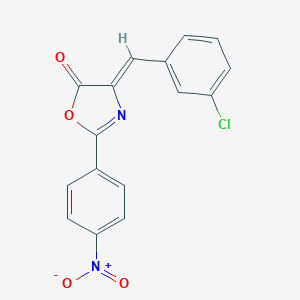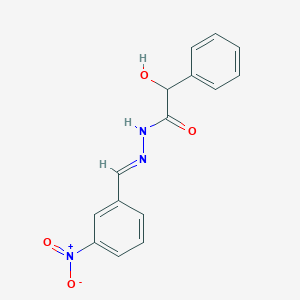
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for various research studies. In
Aplicaciones Científicas De Investigación
4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one has been extensively studied for its potential applications in scientific research. It has been found to have antibacterial, antifungal, and anti-inflammatory properties, making it a promising candidate for various research studies. It has also been studied for its potential use in cancer treatment, as it has been found to have cytotoxic effects on cancer cells.
Mecanismo De Acción
The mechanism of action of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the inhibition of various enzymes and proteins involved in bacterial and fungal growth. It has also been found to induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been found to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. It has also been found to induce apoptosis in cancer cells and to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one in lab experiments include its well-established synthesis method, its broad range of potential applications, and its ability to inhibit bacterial and fungal growth. However, its cytotoxic effects on cancer cells may limit its use in certain types of research studies.
Direcciones Futuras
There are several future directions for research involving 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one. These include further studies on its potential use in cancer treatment, as well as its potential applications in the treatment of bacterial and fungal infections. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-(3-chlorobenzylidene)-2-{4-nitrophenyl}-1,3-oxazol-5(4H)-one involves the reaction of 3-chlorobenzaldehyde and 4-nitrophenyl hydrazine in the presence of acetic acid and glacial acetic acid. The resulting product is then treated with oxalic acid to obtain the final product. This synthesis method has been well-established and has been used in various research studies.
Propiedades
Fórmula molecular |
C16H9ClN2O4 |
|---|---|
Peso molecular |
328.7 g/mol |
Nombre IUPAC |
(4Z)-4-[(3-chlorophenyl)methylidene]-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H9ClN2O4/c17-12-3-1-2-10(8-12)9-14-16(20)23-15(18-14)11-4-6-13(7-5-11)19(21)22/h1-9H/b14-9- |
Clave InChI |
MOLSEHLOGQHAGL-ZROIWOOFSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC(=C1)Cl)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)

![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)

![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![(4Z)-2-methoxy-4-[[2-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B274183.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

![N-[(4-chlorophenyl)(dimethylamino)methylene]-4-methylbenzenesulfonamide](/img/structure/B274189.png)


